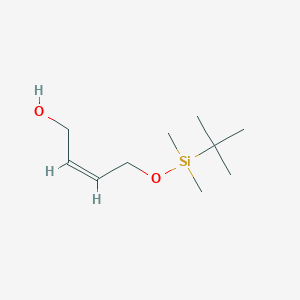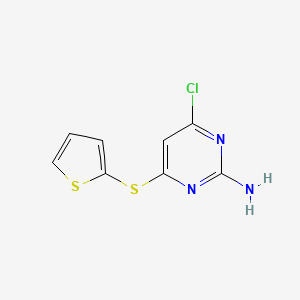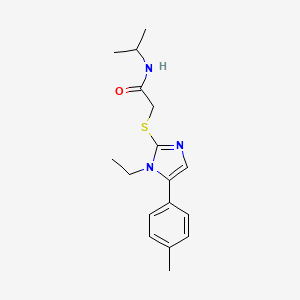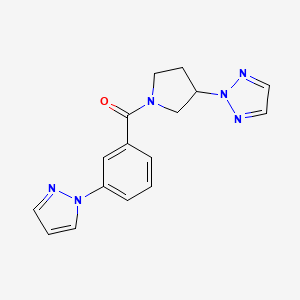![molecular formula C25H21FN2O6 B2498951 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-89-2](/img/no-structure.png)
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline-2,4-diones typically involves multi-step chemical processes. A study by Tran et al. (2005) describes a new synthesis approach for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. The key step involves generating the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Another research by Wu et al. (2010) highlighted a metal and phosgene-free synthesis method using selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions to produce 1H-quinazoline-2,4-diones (Wu & Yu, 2010).
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-diones can be elucidated through spectroscopic techniques and DFT calculations. Szyszkowska et al. (2017) conducted a study on the synthesis and spectroscopic characterization of derivatives, offering insights into the molecule's structure through spectral (NMR, IR, UV) and crystallography methods (Szyszkowska et al., 2017).
Chemical Reactions and Properties
Quinazoline-2,4-diones participate in various chemical reactions, including nucleophilic substitutions and ring expansions. The study by Kimura et al. (2012) on the [WO4]2--catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones highlights the compound's reactivity and the potential for carbon dioxide fixation (Kimura et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior under different conditions. Although specific studies on the physical properties of this compound were not directly found, the general properties of quinazoline-2,4-diones can be inferred from similar compounds within the family.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with various reagents, define the chemical behavior and stability of the compound. Research on quinazoline-2,4-diones, including their synthesis and reactions, provides insight into these properties. For instance, the study by Ukrainets et al. (2011) on the bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione elucidates aspects of its chemical reactivity (Ukrainets et al., 2011).
科学的研究の応用
Synthesis and Chemical Properties
- A new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, which includes the compound , has been described. This synthesis starts with fluorobenzoic acid and involves generating the dianion of urea and an intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
Applications in Herbicide Development
- Quinazoline-2,4-dione derivatives have been identified as promising herbicide candidates. They act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), with some derivatives showing significant herbicidal activity and crop safety in greenhouse assays (Qu et al., 2021); (He et al., 2020).
Potential in Pharmacology
- A study explored the stability of a new pharmaceutical substance similar to the compound under stressful conditions. This research aids in understanding the stability of quinazoline derivatives for potential pharmaceutical applications (Gendugov et al., 2021).
Biological Activity and Synthesis Techniques
- The synthesis of quinazoline-2,4-dione derivatives and their biological evaluation for various activities, such as antimicrobial, has been reported. This highlights the versatile nature of these compounds in different biological applications (Boshta et al., 2022); (Zhou et al., 2013).
Safety And Hazards
将来の方向性
特性
CAS番号 |
899921-89-2 |
|---|---|
製品名 |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C25H21FN2O6 |
分子量 |
464.449 |
IUPAC名 |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChIキー |
ALELJMSNQBXBEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)



![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)